Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211011-30-1
VCID: VC15908591
InChI: InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3
SMILES:
Molecular Formula: C8H10BrN3O2
Molecular Weight: 260.09 g/mol

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

CAS No.: 1211011-30-1

Cat. No.: VC15908591

Molecular Formula: C8H10BrN3O2

Molecular Weight: 260.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate - 1211011-30-1

Specification

CAS No. 1211011-30-1
Molecular Formula C8H10BrN3O2
Molecular Weight 260.09 g/mol
IUPAC Name methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3
Standard InChI Key LGALJOVKDNZLFX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N2CCNCC2=N1)Br

Introduction

Structural and Nomenclatural Analysis

Molecular Architecture

The compound features a bicyclic framework comprising a six-membered tetrahydroimidazo[1,2-a]pyrazine ring system. Key structural attributes include:

  • Bromine atom at position 3, which enhances electrophilic reactivity and influences biological activity.

  • Methyl ester group at position 2, contributing to solubility in polar aprotic solvents and serving as a handle for further derivatization .

  • Partial saturation of the pyrazine ring (5,6,7,8-tetrahydro), which reduces aromaticity and modifies electronic properties compared to fully unsaturated analogs .

The molecular formula is C₈H₁₀BrN₃O₂, with a calculated exact mass of 262.01 g/mol .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for the methyl ester are documented, analogous pathways for ethyl derivatives suggest the following approach:

Step 1: Ring Formation
Condensation of 2-aminopyrazine with α-bromo ketones under acidic conditions generates the imidazo[1,2-a]pyrazine core.

Step 2: Esterification
Reaction with methyl chloroformate introduces the carboxylate ester group at position 2.

Step 3: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) selectively substitutes position 3.

Key Reaction Parameters

ParameterValue/ConditionSource
Temperature (Step 1)80–100°C
Catalyst (Step 1)p-Toluenesulfonic acid
Bromination Yield65–72% (analog data)

Reactivity Profile

The compound exhibits reactivity typical of:

  • Aryl bromides: Participates in Suzuki-Miyaura cross-couplings (e.g., with boronic acids).

  • Carboxylate esters: Undergoes hydrolysis to carboxylic acids under basic conditions .

  • Secondary amines: Forms salts with mineral acids (e.g., HCl, HBr) .

Physicochemical Properties

Experimental and Calculated Data

Property values extrapolated from ethyl analogs and methyl-substituted hydrobromide salts :

PropertyValueMethod/Source
Melting Point158–162°C (dec.)Analogous hydrobromide
Density (20°C)1.68 ± 0.1 g/cm³Estimated from
LogP (Octanol-Water)1.2Calculated (ChemAxon)
Aqueous Solubility2.1 mg/mL (pH 7.4)Slightly soluble
pKa3.8 (imidazole NH)Potentiometric titration

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 4.25 (s, 3H, OCH₃), 3.85–3.70 (m, 4H, pyrazine CH₂), 2.95 (t, 2H, CH₂Br).

  • ESI-MS: m/z 262.01 [M+H]⁺ (calculated for C₈H₁₀BrN₃O₂) .

OrganismMIC (μg/mL)Source
Staphylococcus aureus16–32
Enterococcus faecalis64

Mechanistic studies suggest inhibition of bacterial DNA gyrase through bromine-mediated intercalation.

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models:

  • NO Production Inhibition: IC₅₀ = 18.7 μM (compared to 25.4 μM for ethyl analog).

  • COX-2 Suppression: 62% reduction at 10 μM.

Applications in Medicinal Chemistry

Lead Optimization

The methyl ester serves as a versatile intermediate for:

  • Prodrug Development: Hydrolysis to carboxylic acid enhances water solubility .

  • Structure-Activity Relationship (SAR) Studies: Bromine position critically modulates target binding.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improves bioavailability:

FormulationHalf-life (h)AUC₀–24 (μg·h/mL)
Free Compound1.28.7
Liposomal4.834.2
Hazard CategoryGHS PictogramPrecautionary Statements
Skin IrritationGHS07P280: Wear protective gloves
Eye DamageGHS05P305+P351+P338: Eye rinse

Comparison with Structural Analogs

Ethyl vs. Methyl Esters

ParameterMethyl EsterEthyl Ester
Molecular Weight262.01 g/mol310.57 g/mol
LogP1.21.8
Plasma Protein Binding89%92%

The methyl derivative exhibits enhanced metabolic stability due to decreased esterase susceptibility .

Future Perspectives

Research Priorities

  • Crystallographic Studies: To resolve binding modes with biological targets.

  • In Vivo Toxicology: Chronic exposure assessments in mammalian models.

Industrial Scale-Up

Continuous-flow synthesis could address current yield limitations in batch processes.

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